molecular formula C14H19NO3 B563716 N-Boc-phenyl-d5-alaninal CAS No. 1217724-86-1

N-Boc-phenyl-d5-alaninal

Cat. No.: B563716
CAS No.: 1217724-86-1
M. Wt: 254.341
InChI Key: ZJTYRNPLVNMVPQ-GDXCVVTOSA-N
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Description

N-Boc-phenyl-d5-alaninal is an isotope-labeled amino aldehyde. It is a derivative of phenylalanine, where the phenyl ring is substituted with deuterium atoms. This compound is known for its role as a potent inhibitor of human cathepsin K, an enzyme involved in bone resorption. The molecular formula of this compound is C14H14D5NO3, and it has a molecular weight of 254.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-phenyl-d5-alaninal typically involves the oxidation of N-Boc-phenyl-d5-alaninol. One common method includes the use of 2-iodoxybenzoic acid as the oxidizing agent in an organic solvent. The reaction proceeds under controlled conditions to ensure the selective oxidation of the alcohol group to an aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-phenyl-d5-alaninal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, 2-iodoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: N-Boc-phenyl-d5-alanilic acid.

    Reduction: N-Boc-phenyl-d5-alaninol.

    Substitution: Phenyl-d5-alaninal.

Scientific Research Applications

N-Boc-phenyl-d5-alaninal has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in isotope labeling studies.

    Biology: Employed in studies involving enzyme inhibition, particularly human cathepsin K, which is relevant in bone resorption and osteoporosis research.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to bone metabolism.

    Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development

Mechanism of Action

N-Boc-phenyl-d5-alaninal exerts its effects primarily through the inhibition of human cathepsin K. This enzyme plays a crucial role in the degradation of collagen in bone tissue. By inhibiting cathepsin K, this compound helps reduce bone resorption, making it a potential therapeutic agent for conditions like osteoporosis. The molecular targets involved include the active site of cathepsin K, where the compound binds and prevents the enzyme from interacting with its natural substrates .

Comparison with Similar Compounds

N-Boc-phenyl-d5-alaninal can be compared with other similar compounds, such as:

    N-Boc-phenylalaninal: The non-deuterated analogue, which also inhibits cathepsin K but lacks the isotope labeling.

    N-Boc-phenyl-d5-alaninol: The reduced form of this compound, which can be used as an intermediate in synthesis.

    N-Boc-phenyl-d5-alanilic acid: The oxidized form, which may have different biological activities.

The uniqueness of this compound lies in its deuterium labeling, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of drugs.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-GDXCVVTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675722
Record name tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217724-86-1
Record name tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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